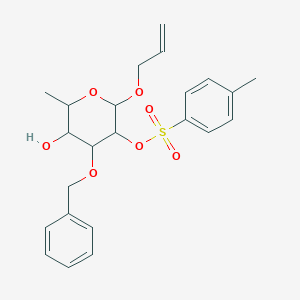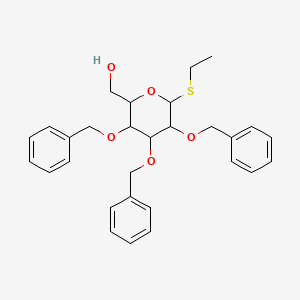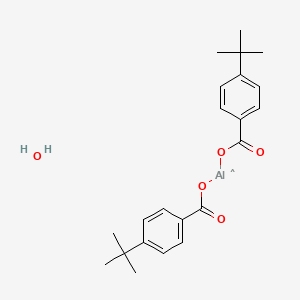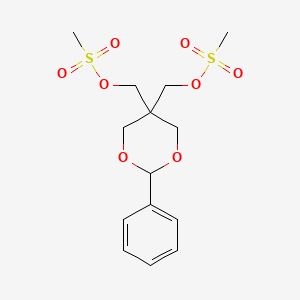
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is a chemical compound with the molecular formula C14H20O8S2 and a molecular weight of 380.434 g/mol . This compound is known for its unique structure, which includes a dioxane ring substituted with phenyl and methanesulfonate groups. It is used in various scientific research applications due to its reactivity and functional properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane typically involves the reaction of pentaerythritol with benzaldehyde in the presence of concentrated hydrochloric acid. The reaction is carried out in an aqueous medium at a temperature range of 25-29°C. The product is then treated with methanesulfonyl chloride to introduce the methanesulfonate groups .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated reactors and continuous flow systems ensures consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions can convert the methanesulfonate groups to hydroxyl groups.
Substitution: The methanesulfonate groups can be substituted with other nucleophiles, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) are used.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Various substituted dioxane derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is utilized in several scientific research fields:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Employed in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane involves its ability to undergo nucleophilic substitution reactions. The methanesulfonate groups act as good leaving groups, facilitating the formation of new bonds with nucleophiles. This reactivity is exploited in various synthetic and biochemical applications .
Comparación Con Compuestos Similares
Similar Compounds
5,5-Dimethyl-2-phenyl-1,3-dioxane: Similar structure but lacks the methanesulfonate groups.
1,3-Dioxane-5,5-dimethanol: Similar backbone but different functional groups.
Uniqueness
5,5-(Dimethanesulfonate)dimethanol-2-phenyl-1,3-dioxane is unique due to the presence of methanesulfonate groups, which enhance its reactivity and make it a valuable intermediate in organic synthesis. Its ability to undergo various chemical reactions makes it versatile for multiple applications .
Propiedades
Número CAS |
582300-87-6 |
|---|---|
Fórmula molecular |
C14H20O8S2 |
Peso molecular |
380.4 g/mol |
Nombre IUPAC |
[5-(methylsulfonyloxymethyl)-2-phenyl-1,3-dioxan-5-yl]methyl methanesulfonate |
InChI |
InChI=1S/C14H20O8S2/c1-23(15,16)21-10-14(11-22-24(2,17)18)8-19-13(20-9-14)12-6-4-3-5-7-12/h3-7,13H,8-11H2,1-2H3 |
Clave InChI |
KWJVLSILDWFFFY-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)OCC1(COC(OC1)C2=CC=CC=C2)COS(=O)(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[2-[2-[1-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylethyl]cyclopenta-2,4-dien-1-yl]phenyl]-bis(4-methoxy-3,5-dimethylphenyl)phosphane;cyclopenta-1,3-diene;iron(2+)](/img/structure/B12280787.png)
![Spiro[bicyclo[2.2.1]hept-5-ene-7,1'-cyclopropane]-2-ylmethanamine](/img/structure/B12280791.png)
![3-({6-Phenyl-2-azaspiro[3.3]heptan-2-yl}methyl)benzonitrile](/img/structure/B12280795.png)
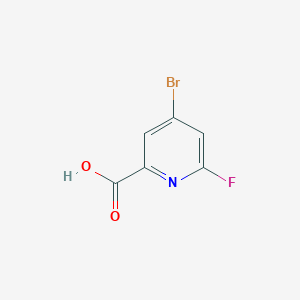
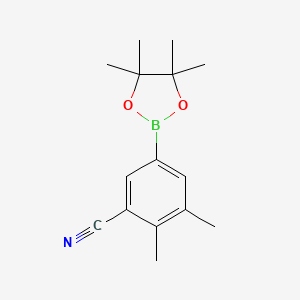
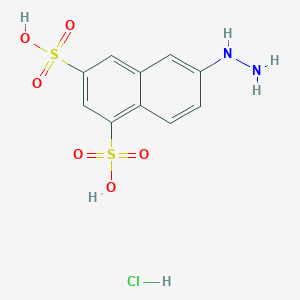
![(2-{[(1H-Indazol-6-yl)methyl]amino}phenyl)(1H-indol-3-yl)methanone](/img/structure/B12280818.png)

